![molecular formula C6H6BrNO2S B1198654 4-Bromobenzenesulfonamide CAS No. 701-34-8](/img/structure/B1198654.png)
4-Bromobenzenesulfonamide
Overview
Description
4-Bromobenzenesulfonamide is a metabolite of ebrotidine, a new H2-receptor antagonist . It has the empirical formula C6H6BrNO2S and a molecular weight of 236.09 .
Synthesis Analysis
4-Bromobenzenesulfonamide has been used as a reagent in the preparation of cobalt (III) complexes of N,R-sulfonyldithiocarbimate anion . It has also been used in the synthesis of 2-, 3- and 4- (substituted-phenylethynyl)benzenesulfonamides .Molecular Structure Analysis
The molecular structure of 4-Bromobenzenesulfonamide consists of a benzene ring substituted with a bromine atom and a sulfonamide group . The IUPAC Standard InChI is InChI=1S/C6H6BrNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) .Chemical Reactions Analysis
While specific chemical reactions involving 4-Bromobenzenesulfonamide are not detailed in the search results, it has been used as a reagent in the synthesis of various compounds, indicating its potential reactivity .Physical And Chemical Properties Analysis
4-Bromobenzenesulfonamide is a solid at room temperature . Its molecular weight is 236.09 and its empirical formula is C6H6BrNO2S .Scientific Research Applications
Metabolite of Ebrotidine
4-Bromobenzenesulfonamide is a metabolite of ebrotidine, a new H2-receptor antagonist . This means it is produced during the metabolic breakdown of ebrotidine, which is used to treat conditions like ulcers and gastroesophageal reflux disease (GERD).
Preparation of Cobalt (III) Complexes
This compound has been used as a reagent in the preparation of cobalt (III) complexes of N,R-sulfonyldithiocarbimate anion . These complexes have potential applications in various fields, including catalysis, magnetism, and medicine.
Synthesis of Substituted-Phenylethynylbenzenesulfonamides
4-Bromobenzenesulfonamide is also used in the synthesis of 2-, 3- and 4- (substituted-phenylethynyl)benzenesulfonamides . These compounds are of interest in the field of organic chemistry due to their potential applications in drug discovery and development.
Organic Synthesis Studies
N-Isopropyl 4-bromobenzenesulfonamide, a derivative of 4-Bromobenzenesulfonamide, is used in scientific research for studying organic synthesis. Organic synthesis is a method of preparation of organic compounds and is a critical component of organic chemistry.
Investigation of Biological Activities
N-Isopropyl 4-bromobenzenesulfonamide is also utilized in investigating biological activities. This could involve studying the interactions of the compound with biological systems, which can provide valuable insights for the development of new drugs and therapies.
Safety and Hazards
4-Bromobenzenesulfonamide is classified as Acute Tox. 4 Oral, indicating it is harmful if swallowed . It is recommended to avoid contact with skin and eyes, and not to breathe dust . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .
Future Directions
Mechanism of Action
Target of Action
4-Bromobenzenesulfonamide is a metabolite of ebrotidine , a new H2-receptor antagonist . The primary target of this compound is the H2 receptor, which plays a crucial role in the regulation of gastric acid secretion.
Mode of Action
As a competitive antagonist and structural analogue of p-aminobenzoic acid (PABA), sulfonamides like 4-Bromobenzenesulfonamide inhibit the synthesis of folic acid, which is essential for the further production of DNA in bacteria . By binding to the H2 receptor, it prevents the action of histamine, thereby reducing the production of stomach acid.
Biochemical Pathways
The compound affects the biochemical pathway of folic acid synthesis in bacteria . By inhibiting this pathway, it prevents the production of essential components for bacterial growth and replication, leading to the bacteriostatic effect.
Result of Action
The result of the action of 4-Bromobenzenesulfonamide is the inhibition of bacterial growth by preventing the synthesis of folic acid . This leads to a decrease in the production of DNA and proteins necessary for bacterial survival and replication.
properties
IUPAC Name |
4-bromobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYQHICBPYRHQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10220373 | |
Record name | 4-Bromobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzenesulfonamide | |
CAS RN |
701-34-8 | |
Record name | 4-Bromobenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=701-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromobenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000701348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromobenzenesulfonamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31049 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10220373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromobenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 4-Bromobenzenesulfonamide?
A: 4-Bromobenzenesulfonamide is an organobromine compound with the molecular formula C6H6BrNO2S and a molecular weight of 250.11 g/mol []. Its structure consists of a benzene ring substituted with a bromine atom at the para position and a sulfonamide group (-SO2NH2) attached directly to the ring.
Q2: How is 4-Bromobenzenesulfonamide detected and characterized in biological samples?
A: Researchers utilized High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC/MS) to identify and quantify 4-Bromobenzenesulfonamide in human urine samples. This technique allowed for the separation and detection of the compound alongside its metabolites, including ebrotidine and its S-oxidized forms [].
Q3: Has 4-Bromobenzenesulfonamide been found as a metabolite of any pharmaceuticals?
A: Yes, 4-Bromobenzenesulfonamide has been identified as a metabolite of ebrotidine, a H2-receptor antagonist with gastric mucosal protective properties [, ]. Studies have confirmed its presence in human urine after ebrotidine administration.
Q4: What types of chemical reactions can 4-Bromobenzenesulfonamide participate in?
A: The bromine atom in 4-Bromobenzenesulfonamide allows for further derivatization. This compound can act as a building block for more complex molecules. For example, it serves as a precursor for synthesizing various N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamides, investigated as potential therapeutic agents for Alzheimer's disease [].
Q5: Are there any crystallographic studies available for 4-Bromobenzenesulfonamide derivatives?
A: Yes, the crystal structure of N-(2-amino-5-cyano-4-methylsulfanyl-6-oxo-1,6-dihydropyrimidin-1-yl)-4-bromobenzenesulfonamide dimethylformamide monosolvate, a derivative of 4-Bromobenzenesulfonamide, has been reported []. This information helps understand the spatial arrangement of atoms within the molecule and its potential interactions with other molecules.
Q6: Is there any research investigating the metabolic fate of compounds similar to 4-Bromobenzenesulfonamide?
A: Researchers have studied the metabolism of N-alkyl-4-bromobenzenesulfonamides in mice to understand their metabolic pathways and potential correlations with anticonvulsant activity []. This research sheds light on how the body processes these compounds and their potential pharmacological effects.
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